molecular formula C22H25N3O6S B2561882 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896273-30-6

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2561882
CAS No.: 896273-30-6
M. Wt: 459.52
InChI Key: CXXNOLRMGVFKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a benzodioxole moiety and a tosylated pyrrolidine group. The oxalamide core (N1,N2-substituted oxalyl diamide) is a versatile scaffold known for its role in modulating biological targets, including viral entry inhibitors and enzyme binders .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-15-4-7-18(8-5-15)32(28,29)25-10-2-3-17(25)13-24-22(27)21(26)23-12-16-6-9-19-20(11-16)31-14-30-19/h4-9,11,17H,2-3,10,12-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXNOLRMGVFKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the tosyl group.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: The major products are the corresponding amines.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to structurally related oxalamides and benzodioxole-containing derivatives (Table 1):

Compound Name Key Structural Features Biological Activity/Properties Source
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) Thiazole-pyrrolidine hybrid, chlorophenyl group HIV entry inhibition; stereoisomeric mixture (1:1) with moderate metabolic stability
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) Dimethoxybenzyl and pyridylethyl groups Rapid hepatic metabolism (rat hepatocytes); no amide hydrolysis observed
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (2225) Dimethoxybenzyl and pyridylethyl groups (similar to No. 1768) Structural analogue of No. 1768; metabolism data not reported
1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidine Benzodioxole-pyrrolidine hybrid (no oxalamide core) Synthetic intermediate; no direct biological data

Key Observations :

  • Benzodioxole vs. Chlorophenyl/Thiazole : The benzodioxole group in the target compound may enhance lipophilicity and CNS permeability compared to chlorophenyl or thiazole-containing analogues .
  • Tosyl Group Impact : The tosyl substituent in the target compound likely improves metabolic stability relative to compounds with labile groups (e.g., hydroxymethyl in Compound 14), as sulfonamides are less prone to hydrolysis than esters or amides .
Pharmacological and Metabolic Profiles
  • Target Compound: No direct activity data are available. However, structurally similar oxalamides (e.g., Compound 14) inhibit HIV entry by targeting the CD4-binding site .
  • Metabolism: Benzodioxole-containing compounds (e.g., No. 1767 in ) undergo rapid hepatic metabolism without amide hydrolysis, suggesting the oxalamide core is retained in vivo . The tosyl group may slow metabolism compared to methoxy or hydroxymethyl substituents, as sulfonamides resist enzymatic cleavage .
Physicochemical Properties
  • Solubility : The benzodioxole and tosyl groups increase hydrophobicity, likely reducing aqueous solubility compared to polar analogues like Compound 14 (hydroxymethyl group) .
  • Molecular Weight : Estimated at ~550 g/mol (based on structural analogues), which may limit blood-brain barrier penetration compared to smaller compounds (e.g., Compound 14: 408 g/mol) .

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N2O4S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate ATP-binding cassette (ABC) transporters, which are crucial for drug absorption and disposition. This modulation could potentially enhance the efficacy of therapeutic agents in treating conditions such as cystic fibrosis .

Antifungal Activity

Recent studies have demonstrated that compounds related to the benzo[d][1,3]dioxole structure exhibit antifungal properties. For instance, a related compound showed moderate antifungal activity against Fusarium oxysporum, with an IC50 value of 53.5 µM, indicating a fungistatic effect . This suggests that this compound may also possess similar antifungal capabilities.

Modulation of ABC Transporters

The modulation of ABC transporters is significant in pharmacology as these proteins play a vital role in the transport of various molecules across cellular membranes. The ability of this compound to influence ABC transporter activity could lead to enhanced drug delivery systems and improved therapeutic outcomes for diseases where these transporters are implicated .

Study 1: Antifungal Efficacy

In a controlled laboratory setting, the antifungal efficacy of related compounds was evaluated against Fusarium oxysporum. The results indicated that while the tested compound exhibited some antifungal activity, it was less effective than established antifungal agents. This highlights the potential for further structural optimization to enhance its bioactivity.

CompoundIC50 (µM)Effect
Iprodione2.88Fungicidal
Tested Compound53.5Fungistatic

Study 2: Pharmacokinetics

A pharmacokinetic study involving similar oxalamide derivatives demonstrated that modifications to the molecular structure significantly affected absorption rates and bioavailability. These findings suggest that structural variations in this compound could optimize its pharmacological profile.

Q & A

Q. Key Optimization Factors :

  • Reagent stoichiometry : Excess oxalyl chloride ensures complete amine activation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps.
  • Temperature : Elevated temperatures (e.g., 150 °C in xylene) improve yields in ring-closure reactions ().

What analytical techniques are critical for characterizing oxalamide derivatives, and how are stereoisomers resolved?

Basic Research Question
Essential Techniques :

  • LC-MS : Confirms molecular weight (e.g., m/z 423.27 for N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide , ) .
  • NMR Spectroscopy : Distinguishes substituent environments (e.g., δH 5.91 ppm for benzodioxole protons in ) .
  • HPLC : Assesses purity (>90% in most cases) and resolves diastereomers (e.g., 1:1 stereoisomer mixtures in ) .

Q. Advanced Stereochemical Analysis :

  • Chiral chromatography : Separates enantiomers using columns like Chiralpak AD-H.
  • Variable-temperature NMR : Resolves overlapping signals (e.g., 50 °C used in ) .

How do structural modifications in the oxalamide core influence biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Benzodioxole Group : Enhances antimicrobial activity by increasing lipophilicity and membrane penetration ( reports MIC values <1 µg/mL for benzodioxole-containing polyamines) .
  • Tosylpyrrolidine Moiety : Improves antiviral potency by mimicking CD4-binding site interactions (e.g., BNM-III-170 in showed IC50 = 0.5 nM against HIV-1) .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) on aryl rings enhance enzyme inhibition (e.g., sEH inhibition by N1-(adamant-2-yl)-N2-(benzyloxy)oxalamide in ) .

Q. Methodological Approach :

  • Parallel Synthesis : Vary substituents systematically (e.g., tested bromo, chloro, and cyano groups on phenyl rings) .
  • Biological Assays : Use enzyme inhibition (e.g., sEH) or antiviral (e.g., HIV-1 fusion assays) to quantify activity shifts.

How can researchers resolve contradictions in reported bioactivity data for structurally similar oxalamides?

Advanced Research Question
Case Study : Antiviral activity discrepancies in oxalamides may arise from:

  • Assay Variability : Differences in cell lines (e.g., TZM-bl vs. PBMCs in HIV-1 studies).
  • Stereochemical Purity : Unresolved diastereomers (e.g., 1:1 mixtures in reduce potency) .
  • Solubility : Poor aqueous solubility may artificially lower IC50 values.

Q. Resolution Strategies :

  • Standardized Protocols : Adopt consensus assays (e.g., WHO-recommended viral load quantification).
  • Metabolic Stability Testing : Use liver microsomes to assess compound half-life ( used pharmacokinetic profiling) .

What computational tools are used to predict and analyze intermolecular interactions of oxalamides?

Advanced Research Question
Tools and Workflows :

  • Mercury CSD 2.0 : Visualizes crystal packing and hydrogen-bonding patterns () .
  • Docking Simulations : Predict binding modes to targets like HIV-1 gp120 (e.g., AutoDock Vina).
  • QSAR Models : Relate substituent electronic parameters (e.g., Hammett σ) to bioactivity ( used IC50 data for sEH inhibition) .

Example : Mercury’s Materials Module identified π-π stacking between benzodioxole and aromatic residues in target proteins .

How is stereochemical purity optimized during oxalamide synthesis?

Advanced Research Question
Methods for Stereocontrol :

  • Chiral Auxiliaries : Use (1R,2R)-configured intermediates (e.g., BNM-III-170 in ) .
  • Asymmetric Catalysis : Employ palladium-catalyzed couplings with chiral ligands.
  • Chromatographic Separation : Preparative HPLC with chiral columns (e.g., achieved 36% yield for a single stereoisomer) .

Q. Validation :

  • Circular Dichroism (CD) : Confirms absolute configuration.
  • NOESY NMR : Maps spatial proximity of substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.